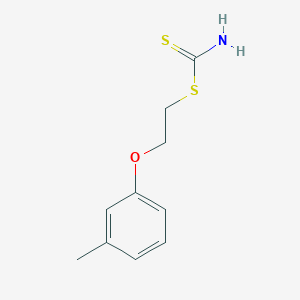![molecular formula C18H24Cl3N3O2 B5018644 1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5018644.png)
1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(4-chlorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride" often involves complex reactions that include the formation of key functional groups and the combination of various chemical entities. While the direct synthesis of this specific compound is not detailed in the provided literature, similar compounds have been synthesized through reactions involving key steps such as optical resolution, the Sandmeyer reaction, and the Hantzsch synthesis, suggesting the use of sophisticated organic synthesis techniques (Sakoda et al., 1992), (Tada et al., 1989).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally related to "this compound" reveals that these molecules may exhibit significant conformational flexibility. This is evident from studies involving X-ray diffraction and NMR spectroscopy, which show that such compounds can adopt multiple conformations in solution (Şahin et al., 2012). These conformations significantly influence the compound's interactions with biological receptors and its overall chemical reactivity.
Chemical Reactions and Properties
The chemical reactions and properties of "this compound" and similar compounds can be complex, given their structural features. They may undergo reactions such as oxidative coupling, indicating their potential reactivity and application in the synthesis of more complex molecules. For instance, oxidative C–C coupling reactions have been demonstrated with compounds containing pyridinyl and piperazinyl groups, suggesting the possibility of synthesizing diverse derivatives through controlled chemical modifications (El-Abadelah et al., 2018).
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2.2ClH/c19-15-4-6-17(7-5-15)24-14-16(23)13-21-9-11-22(12-10-21)18-3-1-2-8-20-18;;/h1-8,16,23H,9-14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHQNUJASHUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-{[3-(benzylsulfonyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5018568.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-butenamide](/img/structure/B5018579.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5018581.png)
![1-(2-fluorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5018589.png)
![1-(2,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5018591.png)

![ethyl 4-(2-phenylethyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5018597.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B5018608.png)
![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-isopropylbenzamide](/img/structure/B5018625.png)
![1-benzyl-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B5018630.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B5018636.png)
![N-cyclopropyl-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5018649.png)

![2-(4-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5018663.png)